Benzopyrene Related Compound 12
Benzopyrene Related Compound 12
Benzo[a]pyrene-7,8-dione is an o-quinone resulting from the formal oxidation of both of the hydroxy groups of benzo[a]pyrene-cis-7,8-dihydrodiol. Benzo[a]pyrene-7,8-dione is a metabolite of the widespread carcinogen benzo[a]pyrene. It has a role as a xenobiotic metabolite and a genotoxin. It is a member of pyrenes and a member of orthoquinones. It derives from a benzo[a]pyrene-cis-7,8-dihydrodiol. It derives from a hydride of a benzo[a]pyrene.
Brand Name:
Vulcanchem
CAS No.:
65199-11-3
VCID:
VC0196088
InChI:
InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Molecular Formula:
C20H10O2
Molecular Weight:
282.3 g/mol
Benzopyrene Related Compound 12
CAS No.: 65199-11-3
Impurities
VCID: VC0196088
Molecular Formula: C20H10O2
Molecular Weight: 282.3 g/mol
Purity: > 95%
CAS No. | 65199-11-3 |
---|---|
Product Name | Benzopyrene Related Compound 12 |
Molecular Formula | C20H10O2 |
Molecular Weight | 282.3 g/mol |
IUPAC Name | benzo[a]pyrene-7,8-dione |
Standard InChI | InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H |
Standard InChIKey | CRYMJHJFLJAFNU-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2 |
Description | Benzo[a]pyrene-7,8-dione is an o-quinone resulting from the formal oxidation of both of the hydroxy groups of benzo[a]pyrene-cis-7,8-dihydrodiol. Benzo[a]pyrene-7,8-dione is a metabolite of the widespread carcinogen benzo[a]pyrene. It has a role as a xenobiotic metabolite and a genotoxin. It is a member of pyrenes and a member of orthoquinones. It derives from a benzo[a]pyrene-cis-7,8-dihydrodiol. It derives from a hydride of a benzo[a]pyrene. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 7,8-Benzo[a]pyrenequinone; 7,8-Dihydrobenzo[a]pyrene-7,8-dione; Benzo[a]pyrene-7,8-quinone |
PubChem Compound | 105020 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume